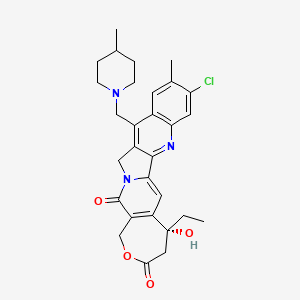
Elomotecan
Übersicht
Beschreibung
Elomotecan (BN 80927) is a derivative of homocamptothecin . It belongs to the homocamptothecin family (hCPT) and is a potent inhibitor of both topoisomerase I and II . It has been developed for the treatment of solid tumors and has shown to potently inhibit the proliferation of human tumor cells in vitro and in vivo .
Molecular Structure Analysis
Elomotecan has a chemical formula of C29H32ClN3O4 and a molecular weight of 522.04 . It belongs to the homocamptothecin family, which is characterized by a stable seven-membered beta-hydroxylactone ring .Physical And Chemical Properties Analysis
Elomotecan has a molecular weight of 522.04 . Other physical and chemical properties such as solubility, melting point, and stability are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacodynamic Modeling
Elomotecan, a novel homocamptothecin analog, has been studied for its pharmacokinetics and pharmacodynamics in the context of cancer treatment. A study by (Trocóniz et al., 2012) characterized the pharmacokinetic profile of elomotecan and evaluated its dose-limiting toxicities in patients with advanced malignant solid tumors. The study found that elomotecan shows linear pharmacokinetics with decreased clearance in older patients, suggesting age-specific dosage considerations.
Molecular Target Investigation
Research by (Blackman et al., 2012) on a related drug, elesclomol, highlights the importance of understanding the molecular targets of such compounds. Elesclomol induces oxidative stress in cancer cells, which suggests a potential similarity in the mechanism of action for elomotecan, given its analogous chemical structure.
Enhanced Drug Delivery Systems
A study by (Faria et al., 2018) explored the use of cubosome nanoparticles for the enhanced delivery of elesclomol, a drug similar to elomotecan. The research suggests that similar nanoparticle-based delivery systems could potentially be applied to improve the efficacy and targeting of elomotecan in cancer therapy.
Complexation with Cyclodextrins
Elomotecan's interaction with cyclodextrins was investigated by (Foulon et al., 2009). This study assessed the complexation of camptothecin derivatives, including elomotecan, with cyclodextrins, revealing insights into the drug's chemical behavior and potential for enhanced solubility and stability.
Mitochondrial ROS Induction
Research on elesclomol, closely related to elomotecan, indicates that it selectively induces reactive oxygen species (ROS) in cancer cell mitochondria (Nagai et al., 2012). This mechanism could be relevant for elomotecan, suggesting a pathway for its anticancer effects.
Wirkmechanismus
Elomotecan inhibits both topoisomerase I and II mediated DNA relaxation . This dual inhibition might give Elomotecan an advantage over other members of the homocamptothecin family, which are reported to specifically inhibit topoisomerase type I . By inhibiting these enzymes, Elomotecan can interfere with DNA replication and transcription, leading to cell death .
Safety and Hazards
In a Phase I study, Elomotecan was administered as a 30-min intravenous infusion at doses ranging from 1.5 to 75 mg once every 3 weeks to 56 patients with advanced solid tumors . The maximum tolerated dose and the recommended dose were 75 and 60 mg, respectively . Elomotecan elicited severe (grade 4) neutropenia, asthenia, nausea, and vomiting at the recommended dose .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQREZSTQZWNAG-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176608 | |
| Record name | Elomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Elomotecan | |
CAS RN |
220998-10-7 | |
| Record name | Elomotecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elomotecan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)



![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)
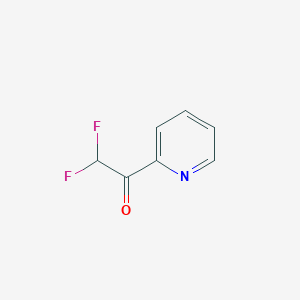

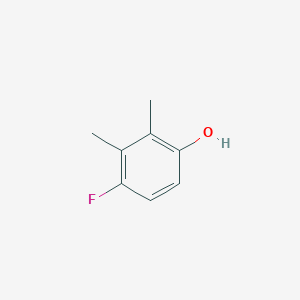

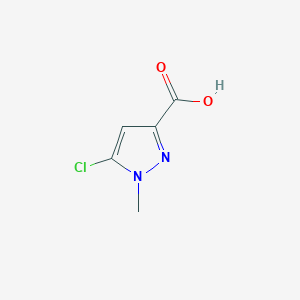
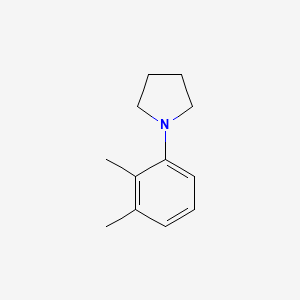
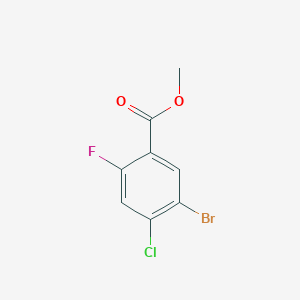
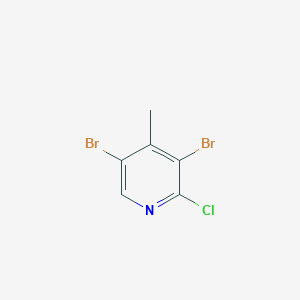
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)